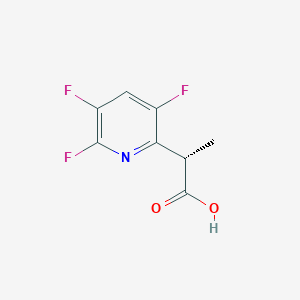

(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid, commonly known as TFPP, is a chemical compound that has been widely used in scientific research. TFPP is an analog of the neurotransmitter glutamate and is used as a tool to study the structure and function of glutamate receptors.

Mecanismo De Acción

TFPP binds to the AMPA receptor and activates it, leading to the influx of calcium ions into the postsynaptic neuron. This influx of calcium ions triggers a cascade of signaling events that ultimately lead to changes in synaptic strength and plasticity.

Biochemical and Physiological Effects:

TFPP has been shown to enhance synaptic transmission and induce long-term potentiation in the hippocampus, a brain region that is involved in learning and memory. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using TFPP in lab experiments is its selectivity for the AMPA subtype of glutamate receptors, which allows for more precise manipulation of synaptic transmission. However, TFPP has a relatively short half-life and can be difficult to work with in experiments that require prolonged exposure.

Direcciones Futuras

There are several future directions for research on TFPP. One area of interest is the development of new analogs that have improved pharmacokinetic properties and greater selectivity for specific subtypes of glutamate receptors. Another area of interest is the use of TFPP in the development of new treatments for neurodegenerative diseases and psychiatric disorders. Finally, TFPP could be used in conjunction with other tools, such as optogenetics and chemogenetics, to study the neural circuits that underlie complex behaviors.

Métodos De Síntesis

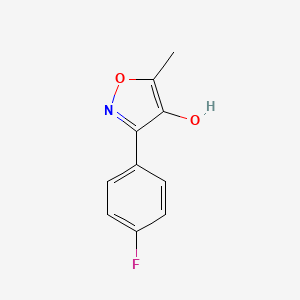

The synthesis of TFPP is a multi-step process that involves the reaction of 2,3,5,6-tetrafluoropyridine with ethyl acetoacetate to form 2-(3,5,6-trifluoropyridin-2-yl)acetic acid. The acid is then converted to the corresponding acid chloride using thionyl chloride and reacted with (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA) to form TFPP.

Aplicaciones Científicas De Investigación

TFPP is used as a tool to study the structure and function of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are involved in a wide range of physiological and pathological processes. TFPP is a selective agonist for the AMPA subtype of glutamate receptors and is used to study the mechanisms of synaptic transmission, long-term potentiation, and neuroplasticity.

Propiedades

IUPAC Name |

(2S)-2-(3,5,6-trifluoropyridin-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-3(8(13)14)6-4(9)2-5(10)7(11)12-6/h2-3H,1H3,(H,13,14)/t3-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTBSAWDONTRJH-VKHMYHEASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=C(C=C1F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=C(C=C1F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/no-structure.png)

![2-[[1-Methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2455174.png)

![8-chloro-2-(3,5-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2455176.png)

![5-(3,4-Difluoro-phenyl)-6-thioxo-1,5,6,7-tetrahydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2455188.png)

![3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride](/img/structure/B2455191.png)

![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2455193.png)